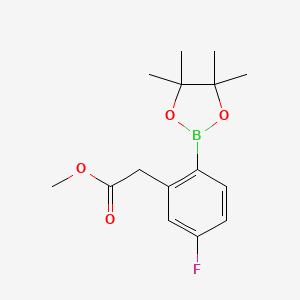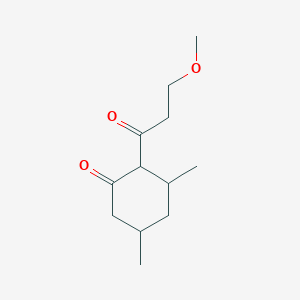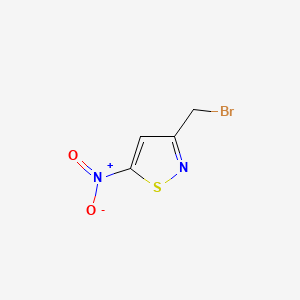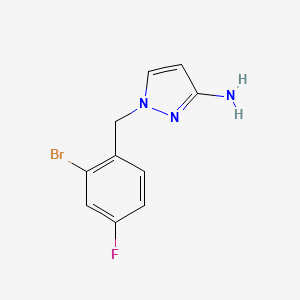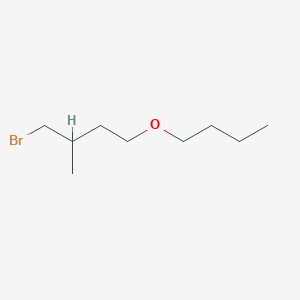
1-Bromo-4-butoxy-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-butoxy-2-methylbutane is an organic compound with the molecular formula C9H19BrO. It is a brominated alkane, characterized by the presence of a bromine atom attached to a butane chain that also contains a butoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-butoxy-2-methylbutane can be synthesized through a multi-step process involving the bromination of 4-butoxy-2-methylbutane. The typical synthetic route involves the following steps:
Formation of 4-butoxy-2-methylbutane: This can be achieved by reacting 2-methylbutane with butanol in the presence of an acid catalyst.
Bromination: The 4-butoxy-2-methylbutane is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-butoxy-2-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by a nucleophile such as hydroxide, alkoxide, or amine, leading to the formation of different substituted products.
Elimination (E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination: Strong bases such as potassium tert-butoxide or sodium ethoxide are used, often in alcoholic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes such as 2-butoxy-2-methylbutene.
Oxidation: Aldehydes and carboxylic acids derived from the butoxy group.
Scientific Research Applications
1-Bromo-4-butoxy-2-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of brominated alkanes on biological systems, including their potential as bioactive agents.
Medicine: Research into its potential pharmacological properties and its use as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Bromo-4-butoxy-2-methylbutane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions. In biological systems, the compound may interact with cellular components through alkylation, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-methylbutane: Similar in structure but lacks the butoxy group.
1-Bromo-3-methylbutane: Similar but with the bromine atom positioned differently.
1-Bromo-4-methoxybutane: Similar but with a methoxy group instead of a butoxy group.
Uniqueness
This detailed article provides a comprehensive overview of 1-Bromo-4-butoxy-2-methylbutane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H19BrO |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
1-bromo-4-butoxy-2-methylbutane |
InChI |
InChI=1S/C9H19BrO/c1-3-4-6-11-7-5-9(2)8-10/h9H,3-8H2,1-2H3 |
InChI Key |
PAUCKVWYTKHZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC(C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13475875.png)

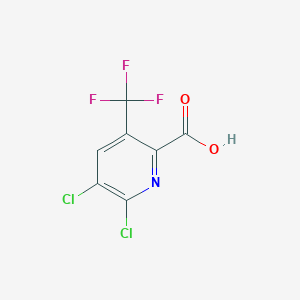

![1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride](/img/structure/B13475912.png)
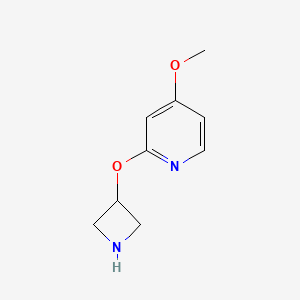
![5-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13475922.png)
![4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13475933.png)
![Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13475936.png)
